4-bromo-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
CBP006 is a compound with diverse applications, spanning fields such as chemistry, biology, and medicine. It is essential to understand its properties and synthesis methods.
Scientific Research Applications
CBP006 finds applications in:
Medicine: It exhibits promising anti-inflammatory or anticancer effects.
Chemical Biology: CBP006 serves as a probe to study cellular processes.
Industry: Used in the synthesis of specialized materials or pharmaceutical intermediates.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 4-bromo-N-methyl-1H-pyrrole-2-carboxamide.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes: The synthetic routes for CBP006 vary depending on the desired application. a common approach involves the following steps:
Starting Materials: Begin with suitable starting materials, often organic compounds.
Functionalization: Introduce functional groups through reactions like nucleophilic substitution, electrophilic addition, or radical reactions.
Cyclization: Form the core structure of CBP006 through cyclization reactions.
Purification: Isolate the compound using techniques like column chromatography or recrystallization.
Industrial Production: In industrial settings, CBP006 is synthesized on a larger scale. Continuous flow processes, solid-phase synthesis, or multistep batch reactions are employed. Optimization ensures high yields and purity.
Chemical Reactions Analysis
CBP006 undergoes various reactions:
Oxidation: CBP006 can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with agents like lithium aluminum hydride or hydrogen gas yields different derivatives.
Substitution: Nucleophilic substitution reactions modify functional groups.
Major Products: These reactions yield CBP006 derivatives with altered properties, such as improved solubility or enhanced bioactivity.
Comparison with Similar Compounds
CBP006 stands out due to its unique properties, distinguishing it from similar compounds like CBP007 . Further research is needed to explore its full potential.
Properties
IUPAC Name |
4-bromo-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGRBJIXXLIGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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